molecular formula C10H14N2O3 B1593741 N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide CAS No. 70892-82-9

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

Cat. No.: B1593741
CAS No.: 70892-82-9
M. Wt: 210.23 g/mol
InChI Key: MTPZSDPCKPPQCT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound under investigation carries the systematic International Union of Pure and Applied Chemistry name N,N-bis(2-hydroxyethyl)pyridine-4-carboxamide. This nomenclature precisely describes the structural arrangement where two 2-hydroxyethyl groups are bonded to the nitrogen atom of the carboxamide functional group, which is positioned at the 4-position of the pyridine ring. The Chemical Abstracts Service has assigned the registry number 70892-82-9 to this compound, providing a unique identifier for database searches and regulatory purposes.

Alternative nomenclature systems recognize this compound through several synonymous designations. The compound is frequently referenced as this compound and N,N-Bis(2-hydroxyethyl)isonicotinamide. The latter designation employs the common name "isonicotinamide" to describe the 4-pyridinecarboxamide core structure. Additional systematic names include 4-Pyridinecarboxamide, N,N-bis(2-hydroxyethyl)- and isonicotinic acid-[bis-(2-hydroxy-ethyl)-amide]. The European Community has assigned the number 274-993-6 to this substance for regulatory identification purposes.

The molecular descriptor systems provide comprehensive structural identification through standardized formats. The International Chemical Identifier string represents the compound as InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10(15)9-1-3-11-4-2-9/h1-4,13-14H,5-8H2. The corresponding International Chemical Identifier Key presents a condensed hash representation as MTPZSDPCKPPQCT-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation describes the structure as C1=CN=CC=C1C(=O)N(CCO)CCO, providing a linear representation suitable for computational applications.

Molecular Geometry and Conformational Analysis

The molecular formula C10H14N2O3 defines the elemental composition, incorporating ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight calculations yield a precise value of 210.233 atomic mass units, with some sources reporting 210.23 as an approximated value. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, measures 210.100442 atomic mass units.

Structural analysis reveals the presence of four hydrogen bond acceptor sites and two hydrogen bond donor positions within the molecular framework. The compound exhibits five rotatable bonds, indicating moderate conformational flexibility. The molecular architecture incorporates a single aromatic ring system, specifically the pyridine heterocycle. The topological polar surface area calculations demonstrate a value of 73.7 square angstroms, indicating the extent of polar character distributed across the molecular surface.

The compound displays specific geometric arrangements that influence its chemical properties and interactions. The pyridine ring maintains planarity characteristic of aromatic systems, while the attached carboxamide group adopts conformations influenced by resonance effects between the carbonyl and nitrogen lone pairs. The two 2-hydroxyethyl substituents on the amide nitrogen introduce flexibility through their alkyl chains, allowing for various conformational states depending on intramolecular and intermolecular interactions.

Computational predictions indicate distinct collision cross-section values for various ionized forms of the molecule, reflecting different spatial arrangements in the gas phase. The protonated molecular ion [M+H]+ exhibits a predicted collision cross-section of 146.3 square angstroms, while the sodium adduct [M+Na]+ displays 151.6 square angstroms. These measurements provide insights into the three-dimensional molecular envelope and its behavior under mass spectrometric conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonance regions corresponding to different functional groups within the molecule. The pyridine ring protons typically appear in the aromatic region between 7-9 parts per million, demonstrating the deshielding effects of the electronegative nitrogen atom and aromatic ring current.

The hydroxyl protons of the 2-hydroxyethyl groups produce signals that may appear as broad peaks due to rapid exchange with solvent molecules or other protic species. The methylene protons adjacent to the hydroxyl groups (CH2OH) resonate in the characteristic range for carbon atoms bearing electronegative substituents, typically appearing between 3-4 parts per million. The methylene protons directly bonded to the amide nitrogen (NCH2) show chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon exhibits characteristic downfield chemical shifts typical of amide carbonyls, usually appearing around 160-180 parts per million. The pyridine ring carbons display individual signals reflecting their unique electronic environments, with the carbon bearing the carboxamide substituent showing particular deshielding effects. The aliphatic carbons of the 2-hydroxyethyl chains produce signals in their respective upfield regions.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The hydroxyl groups generate broad absorption bands in the 3200-3600 wavenumber region due to hydrogen bonding interactions. The amide carbonyl produces a strong absorption typically observed around 1650-1680 wavenumbers, characteristic of secondary amides. The pyridine ring contributes multiple absorption bands in the aromatic carbon-carbon and carbon-nitrogen stretching regions, typically appearing between 1400-1600 wavenumbers.

Mass spectrometric analysis demonstrates fragmentation patterns characteristic of the molecular structure. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular formula. Common fragmentation pathways include loss of hydroxyl groups and cleavage of the alkyl chains attached to the amide nitrogen. Predictive models suggest various adduct formations, including sodium and potassium complexes, which appear at higher mass-to-charge ratios. The protonated molecular ion [M+H]+ generates a signal at 211.10773, representing the most commonly observed ionization state under positive-mode mass spectrometric conditions.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10(15)9-1-3-11-4-2-9/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPZSDPCKPPQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072186
Record name N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70892-82-9
Record name N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide
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Record name 4-Pyridinecarboxamide, N,N-bis(2-hydroxyethyl)-
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Record name 4-Pyridinecarboxamide, N,N-bis(2-hydroxyethyl)-
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Record name N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide
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Record name N,N-bis(2-hydroxyethyl)isonicotinamide
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Preparation Methods

Preparation of Cyanopyridine Intermediate

  • Starting from a pyridinium salt, a cyanopyridine compound is prepared by treatment with reagents such as phosphorus oxychloride (POCl₃), phosphorus tribromide (PBr₃), or trifluoromethanesulfonic anhydride ((F₃CSO₂)₂O).
  • Typical reaction conditions include heating at approximately 105 °C for around 72 hours, followed by cooling and organic solvent extraction (e.g., methylene chloride).
  • This step yields a cyanopyridine compound with a halogen substituent at the 2-position, which is crucial for subsequent amination.

Amination with 2-Hydroxyethylamine

  • The cyanopyridine intermediate is reacted with 2-aminoethanol (or a related hydroxyethylamine) to introduce the N,N-bis(2-hydroxyethyl) substituent.
  • This nucleophilic substitution replaces the halogen atom with the amine group.
  • The reaction is typically carried out in an organic solvent such as methanol, in the presence of an organic base like triethylamine to neutralize generated acids.
  • Reaction temperatures range from 20 to 33 °C, often around 25 °C, with stirring for 24 hours to ensure complete conversion.

Hydrogenation (Reduction) Step

  • The amine-substituted pyridine derivative is subjected to catalytic hydrogenation to reduce any unsaturated or intermediate functional groups.
  • Preferred catalysts include palladium-based catalysts, especially 20% palladium hydroxide on carbon (Pearlman's catalyst).
  • The reaction is performed under a hydrogen atmosphere at pressures around 30-48 psi and temperatures between 20-45 °C.
  • Reaction times vary from 2 to 42 hours, commonly about 21 hours.
  • Methanol is a typical solvent for this step.

Hydrolysis of Nitrile to Carboxamide

  • The nitrile group on the pyridine ring is hydrolyzed to the corresponding carboxamide.
  • Acidic hydrolysis is preferred, using acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or acetic acid.
  • The reaction temperature is maintained between 50 and 140 °C, preferably 60-90 °C.
  • Hydrolysis times range from 2 to 22 hours, with 12 hours being optimal.
  • This step may be performed with or without an organic solvent.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Solvent Notes
Cyanopyridine formation Pyridinium salt + POCl₃ / PBr₃ / (F₃CSO₂)₂O ~105 ~72 hours Methylene chloride Cooling to 20-33°C post-reaction
Amination with 2-aminoethanol Cyanopyridine + 2-aminoethanol + triethylamine (base) 20-33 (usually 25) ~24 hours Methanol Stirring, organic base to neutralize
Hydrogenation Pd(OH)₂/C catalyst + H₂ gas 20-45 2-42 hours Methanol 30-48 psi H₂ pressure, Pearlman's catalyst preferred
Hydrolysis to carboxamide Acid (H₂SO₄, HCl, or AcOH) 50-140 (60-90) 2-22 hours Optional solvent Acidic hydrolysis, optimal ~12 hours

Alternative and Variations in Synthetic Routes

  • Hydrolysis of the nitrile group can be performed either before or after the hydrogenation step, depending on the desired intermediate and reaction optimization.
  • Some methods use in situ preparation of intermediates to streamline synthesis.
  • The choice of organic solvent and base can vary, but methanol and triethylamine are most commonly used due to their effectiveness and availability.
  • Reaction sequences may be adjusted or combined to improve yield and reduce reaction time without compromising product purity.

Research Findings and Advantages

  • The described method avoids the use of expensive starting materials and complex reagents like Grignard reagents, which are traditionally used in pyridine derivative synthesis.
  • The process is scalable and suitable for industrial applications, as demonstrated by patent disclosures.
  • Using palladium hydroxide catalysts under mild hydrogenation conditions ensures selective reduction with minimal side reactions.
  • Acidic hydrolysis is preferred for nitrile conversion due to higher yields and cleaner reaction profiles compared to basic hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide exhibits promising anticancer properties. Studies have shown that derivatives of pyridinecarboxamides can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted its effectiveness against specific cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .

Tropical Disease Applications
The compound has also been investigated for its utility in treating tropical diseases. Its biological activity against certain pathogens suggests that it could be developed into a treatment for diseases prevalent in tropical regions .

Materials Science

Nanomaterial Synthesis
this compound serves as a single-source precursor for the deposition of zinc sulfide (ZnS) nanomaterials. This application is particularly relevant in the field of nanotechnology, where ZnS is utilized for its luminescent properties in optoelectronic devices . The ability to form nanostructures from this compound can lead to advancements in sensors and photonic devices.

Analytical Chemistry

Chromatography Applications
In analytical chemistry, this compound has been applied in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its unique properties allow for effective separation techniques, making it valuable in both research and industrial applications .

Table 1: Summary of Applications and Findings

Application Area Specific Use Findings/Remarks
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines; potential for drug development .
Tropical DiseasesTreatment for specific pathogensShows biological activity against tropical disease pathogens .
Materials SciencePrecursor for ZnS NanomaterialsEffective in synthesizing luminescent nanostructures .
Analytical ChemistryHPLC Separation TechniquesFacilitates effective separation and analysis of compounds .

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyethyl groups and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide

  • Structure : A pyridine-2,6-dicarboxamide derivative with 6-iodo-2-methyl-4-oxoquinazolinyl substituents.
  • The iodine may enhance radioimaging or therapeutic utility, while the quinazolinone moiety is associated with kinase inhibition .
  • Comparison : Unlike the target compound, this derivative is likely less water-soluble due to its aromatic and halogenated groups. Its applications may diverge toward medicinal chemistry or radiopharmaceuticals.

N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide

  • Structure : A benzene-1,4-dicarboxamide with pyridin-2-yl substituents.
  • Key Features : Exhibits a planar, rigid structure stabilized by intermolecular N–H⋯N hydrogen bonds, forming crystalline chains .
  • Comparison : The absence of hydroxyethyl groups reduces hydrophilicity compared to the target compound. Its hydrogen-bonding network may favor solid-state applications, such as crystal engineering or coordination polymers.

N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide

  • Structure : A benzenedicarboxamide with tetramethylpiperidinyl groups.
  • Molecular Formula : C₂₆H₄₂N₄O₂ (MW: 426.64 g/mol) .
  • Comparison : The target compound’s hydroxyethyl groups offer greater polarity, whereas this derivative’s steric bulk suits industrial applications like polymer stabilization .

JNJ-47965567 and PF-06733804

  • JNJ-47965567 : Contains a phenylthio group and a tetrahydropyran-piperazinyl system, suggesting CNS or kinase-targeting activity.
  • PF-06733804 : Features methoxyethyl and thienylmethyl groups, likely influencing pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Comparison : Both compounds exhibit higher molecular complexity and lipophilicity than the target compound, aligning with therapeutic rather than basic research uses.

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide C₁₀H₁₄N₂O₃ 210.23 Hydroxyethyl, pyridinecarboxamide Lab research, solubility studies
N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide C₂₆H₄₂N₄O₂ 426.64 Tetramethylpiperidinyl, benzenedicarboxamide Polymer stabilizers
N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide C₁₈H₁₄N₄O₂ 326.33 Pyridinyl, benzenedicarboxamide Crystal engineering
JNJ-47965567 C₂₈H₃₂N₄O₂S Not provided Phenylthio, piperazinyl-tetrahydropyran Kinase inhibition

Biological Activity

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (also known as HEPC) is a compound of significant interest in various biological and medicinal fields. Its unique structure, characterized by a pyridine ring substituted with two hydroxyethyl groups and a carboxamide group, contributes to its diverse biological activities. This article explores the biological activity of HEPC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HEPC is defined by its chemical structure, which can be represented as follows:

  • Chemical Formula : C11_{11}H14_{14}N2_2O3_3
  • Molecular Weight : 226.24 g/mol
  • CAS Number : 70892-82-9

The compound's structure allows for various interactions with biological macromolecules, influencing its activity in biochemical pathways.

The biological activity of HEPC is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : HEPC can modulate enzyme activity through binding interactions, particularly with enzymes involved in metabolic pathways.
  • Buffering Capacity : The compound has been investigated for its potential as a biochemical buffer due to its ability to maintain stable pH levels in biological systems, which is crucial for enzymatic reactions and cellular functions.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that HEPC exhibits antimicrobial properties. Its effectiveness against various bacterial strains indicates potential applications in treating infections.
  • Anti-inflammatory Effects : Research has indicated that HEPC may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. This is particularly relevant in conditions such as rheumatoid arthritis and asthma, where inflammation plays a critical role .
  • Antiviral Potential : HEPC has been explored as a potential antiviral agent, particularly in inhibiting HIV entry by down-modulating CD4 protein on human cells. This mechanism highlights its relevance in developing therapeutic strategies against viral infections .

Case Studies and Experimental Data

Several studies have investigated the biological effects of HEPC:

  • Study on Enzyme Inhibition : A study demonstrated that HEPC could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent against metabolic disorders .
  • Antimicrobial Efficacy : In vitro tests revealed that HEPC effectively inhibited the growth of several pathogenic bacteria, indicating its potential use in antibiotic formulations .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
HEPCStructureAntimicrobial, Anti-inflammatory
CADAPyridine fused macrocyclicHIV entry inhibition
Pyridine DerivativesVarious substitutionsVariable enzyme inhibition

The comparison demonstrates that while HEPC shares some biological activities with other pyridine derivatives, its unique structure contributes to distinct reactivity and stability profiles.

Q & A

Q. What methodologies are recommended for synthesizing N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 4-pyridinecarboxylic acid derivatives with bis(2-hydroxyethyl)amine under controlled pH (e.g., using DCC/DMAP as coupling agents in anhydrous DMF). Optimization includes monitoring reaction kinetics via HPLC or TLC and adjusting solvent polarity to enhance yield. The hydroxyethyl groups may improve solubility in polar aprotic solvents, reducing side-product formation .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and validate bond angles/distances. This is particularly useful for identifying hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d6_6 or CDCl3_3 to confirm substituent positions and purity.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How do solvent choices impact the solubility and stability of this compound?

Methodological Answer: Polar solvents (e.g., DMSO, methanol) enhance solubility due to the compound’s hydroxyethyl and pyridine moieties. Stability tests (via UV-Vis or HPLC) under varying pH (4–9) and temperatures (4–40°C) are recommended. Avoid prolonged storage in halogenated solvents, which may induce decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Store in airtight containers away from oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess reactivity. Validate results against experimental UV-Vis spectra and NIST reference data. Solvent effects can be incorporated via COSMO-RS simulations .

Q. What intermolecular interactions dominate in its crystal lattice, and how do they influence material properties?

Methodological Answer: X-ray diffraction data (e.g., CCDC entries) reveal O–H···N hydrogen bonds between hydroxyethyl and pyridine groups, alongside π-π stacking of aromatic rings. These interactions affect melting points and solubility. Hirshfeld surface analysis quantifies interaction contributions .

Q. How to resolve contradictions in reported solubility data across different studies?

Methodological Answer: Re-evaluate experimental conditions (e.g., solvent grade, temperature control). Use dynamic light scattering (DLS) to detect aggregation states. Cross-reference with Hansen solubility parameters to identify outliers .

Q. What in vitro assays are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

  • MTT assay : Test cytotoxicity in HEK-293 or HepG2 cells.
  • Ames test : Screen for mutagenicity using Salmonella strains.
  • hERG inhibition assay : Assess cardiac liability via patch-clamp electrophysiology .

Q. How can mechanistic studies elucidate its role in catalysis or supramolecular chemistry?

Methodological Answer:

  • Kinetic isotope effects : Probe reaction mechanisms in catalytic cycles.
  • Fluorescence quenching : Study host-guest interactions with macrocycles (e.g., cucurbiturils).
  • XPS/XAS : Analyze coordination environments in metal-organic frameworks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide
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N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

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